molecular formula C28H26N4O5S B388883 (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

Cat. No.: B388883
M. Wt: 530.6g/mol
InChI Key: OGPSPRBWFWXIBX-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethoxy, methoxy, and nitrile groups. The presence of these groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with thiazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(2-me-ph)-4H-1,2,4-triazole-3-thiol
  • 5-(3-cl-ph)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(3-me-ph)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6g/mol

IUPAC Name

(2E)-5-amino-7-(3-ethoxy-4-methoxyphenyl)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C28H26N4O5S/c1-5-36-22-11-16(7-9-20(22)34-3)12-24-27(33)32-26(31)18(14-29)25(19(15-30)28(32)38-24)17-8-10-21(35-4)23(13-17)37-6-2/h7-13,25H,5-6,31H2,1-4H3/b24-12+

InChI Key

OGPSPRBWFWXIBX-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.